molecular formula C7H11NO3 B13310230 3-(Azetidin-3-yloxy)oxolan-2-one

3-(Azetidin-3-yloxy)oxolan-2-one

Cat. No.: B13310230
M. Wt: 157.17 g/mol
InChI Key: FYCRUCOSEMLSNR-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)oxolan-2-one is a heterocyclic compound that contains both azetidine and oxetane ringsThe compound’s molecular formula is C₇H₁₁NO₃, and it has a molecular weight of 157.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)oxolan-2-one typically involves the formation of the azetidine and oxetane rings through a series of chemical reactions. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds through the Horner–Wadsworth–Emmons reaction to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: DBU, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce azetidine derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)oxolan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)oxolan-2-one involves its interaction with specific molecular targets and pathways. The azetidine and oxetane rings can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-yloxy)oxolan-2-one is unique due to the presence of both azetidine and oxetane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

3-(azetidin-3-yloxy)oxolan-2-one

InChI

InChI=1S/C7H11NO3/c9-7-6(1-2-10-7)11-5-3-8-4-5/h5-6,8H,1-4H2

InChI Key

FYCRUCOSEMLSNR-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1OC2CNC2

Origin of Product

United States

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